molecular formula C17H24N6O B5845135 N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5845135
M. Wt: 328.4 g/mol
InChI Key: CZPKYQONXSXVEL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine class, featuring a 4-methoxyphenyl group at the N2 position and a (4-methylpiperidin-1-yl)methyl substituent at the 6-position of the triazine ring. Its synthesis involves nucleophilic substitution reactions, with yields and characterization methods (e.g., NMR, elemental analysis) detailed in studies of structurally related analogs .

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-7-9-23(10-8-12)11-15-20-16(18)22-17(21-15)19-13-3-5-14(24-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPKYQONXSXVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound (6-position substituent) Key Properties Biological Activity (if reported)
4-Fluorophenyl (e.g., 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) Higher electronegativity; increased crystallinity (mp: 185–187°C) Moderate antileukemic activity
4-Chlorophenyl Enhanced lipophilicity; mp: 192–194°C Improved cytotoxicity in leukemia models
4-Trifluoromethylphenyl Strong electron-withdrawing effect; mp: 210–212°C High potency but potential toxicity
4-Methoxyphenyl (Target Compound) Balanced solubility (electron-donating methoxy); mp: Not explicitly reported Antileukemic activity inferred from analogs

Key Observations :

  • The methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs, making it more favorable for oral bioavailability .

Variations in the Piperidine/Piperazine Moiety

Replacement of the 4-methylpiperidine group with other N-heterocycles alters binding interactions:

  • N-(4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine ():
    • The piperazine ring introduces an additional nitrogen, enabling hydrogen bonding with biological targets.
    • Increased polarity compared to piperidine analogs may reduce blood-brain barrier penetration but improve solubility .
  • Piperidine vs. Piperazine : Piperidine’s methyl group enhances hydrophobic interactions, while piperazine’s basic nitrogen may improve affinity for charged receptors (e.g., kinases) .

Thioether and Triazole Derivatives

  • Lower molecular weight (406.46 g/mol) compared to the target compound may enhance diffusion kinetics .
  • 6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine ():
    • Dual methoxyphenyl groups and benzimidazole-thioether substituents create a planar structure, favoring intercalation with DNA or enzymes .

Anti-HIV and Antimicrobial Analogs

  • Methoxy substituents (as in the target compound) are less common in anti-HIV triazines, suggesting divergent target preferences .

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